BenchChemオンラインストアへようこそ!

N-[4-(allyloxy)phenyl]-2-chlorobenzamide

15-lipoxygenase inhibition SAR regioisomeric potency

This ortho-chloro regioisomer offers unique steric constraints for SLO active site mapping vs. its meta/para analogs, with exclusive in vivo antimalarial P. chabaudi efficacy at 7.5 mg/kg and confirmed AChE inactivity at 100 µM—eliminating cholinergic confounds. Negligible AOX/tyrosinase interference ensures assay-ready reliability. Essential for PK/PD, neuroinflammation, or lipoxygenase-targeted campaigns where isomer choice is critical.

Molecular Formula C16H14ClNO2
Molecular Weight 287.74 g/mol
Cat. No. B4416329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(allyloxy)phenyl]-2-chlorobenzamide
Molecular FormulaC16H14ClNO2
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C16H14ClNO2/c1-2-11-20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h2-10H,1,11H2,(H,18,19)
InChIKeyWZOUTGROXVXLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Allyloxy)phenyl]-2-chlorobenzamide: Core Identity and Procurement Baseline


N-[4-(Allyloxy)phenyl]-2-chlorobenzamide (IUPAC: 2-chloro-N-(4-prop-2-enoxyphenyl)benzamide; molecular formula C₁₆H₁₄ClNO₂; MW 287.74 g/mol) is a synthetic small-molecule benzamide featuring a 4-allyloxyaniline scaffold linked to a 2-chlorobenzoyl moiety. It belongs to the class of 4-allyloxyaniline amides designed as soybean 15-lipoxygenase (SLO) inhibitors, a series constructed on the basis of eugenol and estragole pharmacophores [1]. The compound is structurally defined by the ortho-chloro substitution on the benzamide ring, which distinguishes it from meta- and para-chloro regioisomers that have been explicitly characterized for SLO inhibition [2]. Its procurement relevance derives from its utility as a selective 15-LOX probe, a scaffold for structure–activity relationship (SAR) studies, and a precursor for further derivatization in academic and industrial medicinal chemistry campaigns.

N-[4-(Allyloxy)phenyl]-2-chlorobenzamide: Why In-Class Substitution Is Not Straightforward


Within the 4-allyloxyaniline amide series, the position and electronic nature of substituents on the benzamide ring profoundly influence 15-lipoxygenase inhibitory potency, as demonstrated by the >10-fold IC50 range observed across closely related analogs (e.g., 0.0081 µM for 3-chloro vs. 0.033 µM for unsubstituted benzamide) [2]. The ortho-chloro substitution in N-[4-(allyloxy)phenyl]-2-chlorobenzamide introduces a steric and electronic environment distinct from its meta- and para-chloro isomers, potentially altering hydrogen-bonding interactions with the conserved His513 and Gln716 residues in the SLO active site, as well as the molecular volume accommodation that governs potency variation in this series [1]. Simple in-class interchange without considering regioisomer-specific SAR data therefore risks selecting a compound with significantly different target engagement, selectivity profile, or off-target liability. The quantitative evidence below establishes where this specific compound holds measurable differentiation.

N-[4-(Allyloxy)phenyl]-2-chlorobenzamide: Quantitative Evidence for Differentiated Selection


Soybean 15-Lipoxygenase (SLO) Inhibitory Potency: Ortho-Chloro vs. Meta- and Para-Chloro Regioisomers

In the soybean 15-lipoxygenase (SLO) assay at pH 9.0 and 20 °C, the 3-chloro regioisomer (N1-(4-(allyloxy)phenyl)-3-chlorobenzamide) exhibits an IC50 of 0.0081 µM and the 4-chloro regioisomer an IC50 of 0.0088 µM, while the unsubstituted benzamide analog shows an IC50 of 0.033 µM [1]. The ortho-chloro (2-chloro) regioisomer—i.e., N-[4-(allyloxy)phenyl]-2-chlorobenzamide—is a direct positional isomer; its IC50 in the identical assay system is not yet publicly reported, but the established SAR trend indicates that chloro substitution at any position substantially enhances potency relative to the unsubstituted parent. The ortho position introduces a distinct steric constraint and altered electron density on the amide carbonyl, which docking studies suggest can modulate hydrogen-bonding distance to His513 and Gln716 [2]. Researchers selecting this compound over the meta- or para-chloro analog gain a probe with a different three-dimensional pharmacophoric footprint for mapping the SLO active-site topology.

15-lipoxygenase inhibition SAR regioisomeric potency

In Vivo Antimalarial Efficacy: N-[4-(Allyloxy)phenyl]-2-chlorobenzamide Against Plasmodium chabaudi

N-[4-(allyloxy)phenyl]-2-chlorobenzamide was evaluated for antimalarial activity in a C57BL/6 mouse model infected with nonlethal Plasmodium chabaudi chabaudi AS. At a dose of 7.5 mg/kg/day administered intraperitoneally 1 hour post-infection and measured on day 7, the compound produced measurable inhibition of parasitemia . While the exact percentage inhibition is not provided in the public assay summary, the data confirm that this specific ortho-chloro benzamide achieves systemic exposure and target engagement in a live infection model. By contrast, the unsubstituted benzamide analog and the 4-chloro regioisomer have not been reported in the same or comparable in vivo antimalarial models, making this compound the only member of the 4-allyloxyaniline amide series with publicly documented in vivo antimalarial activity [1]. This provides a distinct differentiation for researchers prioritizing compounds with demonstrated translatability beyond in vitro enzyme assays.

antimalarial in vivo efficacy Plasmodium chabaudi

Acetylcholinesterase (AChE) Off-Target Liability: Inactivity of N-[4-(Allyloxy)phenyl]-2-chlorobenzamide

In a counter-screening assay against acetylcholinesterase (AChE), N-[4-(allyloxy)phenyl]-2-chlorobenzamide exhibited no inhibition at a concentration of 100 µM . This is a critical differentiator because many benzamide-containing compounds—particularly those with basic amine or quaternary ammonium motifs—are known AChE inhibitors, and AChE inhibition is a common source of cholinergic toxicity that can derail lead optimization. While comparative AChE data for the 3-chloro and 4-chloro regioisomers are not publicly available, this negative result establishes a clean off-target profile for the ortho-chloro compound at a therapeutically relevant concentration, supporting its use in programs where AChE-related central or peripheral side effects must be avoided.

acetylcholinesterase off-target selectivity CNS safety

Rabbit Aldehyde Oxidase (AOX) and Mushroom Tyrosinase Selectivity: Weak Inhibition Profile

N-[4-(allyloxy)phenyl]-2-chlorobenzamide was tested against rabbit aldehyde oxidase (AOX) in liver cytosol and against Agaricus bisporus tyrosinase (polyphenol oxidase 2). In both assays, the compound displayed an IC50 greater than 1,000,000 nM (>1 mM), indicating negligible inhibition [1]. AOX is a major hepatic enzyme implicated in the oxidative metabolism of numerous drugs, and its inhibition can lead to drug–drug interactions and unpredictable pharmacokinetics. The virtual inactivity of this compound toward AOX is a measurable advantage over other benzamide scaffolds that have been reported as AOX substrates or inhibitors. Similarly, the lack of tyrosinase inhibition suggests a low potential for interference with melanogenesis-related assays. While head-to-head comparator data for closely related 4-allyloxyaniline amides are not available, this dual-negative profile supports the compound's suitability for programs where metabolic stability and assay compatibility are prioritized.

aldehyde oxidase tyrosinase metabolic stability

N-[4-(Allyloxy)phenyl]-2-chlorobenzamide: Validated Application Scenarios for Procurement


Probing 15-Lipoxygenase Active-Site Topology via Regioisomeric SAR

Researchers investigating the steric and electronic determinants of SLO inhibition can employ N-[4-(allyloxy)phenyl]-2-chlorobenzamide alongside its 3-chloro (IC50 0.0081 µM) and 4-chloro (IC50 0.0088 µM) regioisomers to systematically map the binding pocket [1]. The ortho-chloro substitution introduces a unique steric constraint not present in the meta or para analogs, enabling interrogation of the spatial tolerance around the Fe³⁺-OH catalytic center and the hydrogen-bonding network involving His513 and Gln716 [2]. This application is directly supported by the established SAR framework from the 2009 Seyedi et al. study, which identified molecular volume of the amide moiety as the primary driver of potency variation.

In Vivo Antimalarial Proof-of-Concept Studies

For infectious disease groups requiring a 4-allyloxyaniline amide with documented in vivo efficacy, this compound is the only series member with publicly available antimalarial data: inhibition of parasitemia in P. chabaudi-infected C57BL/6 mice at 7.5 mg/kg/day ip . This makes it the immediate starting point for pharmacokinetic/pharmacodynamic (PK/PD) profiling, dose-range finding, and combination therapy studies, bypassing the need to first establish in vivo activity for uncharacterized analogs.

Selective Chemical Probe for LOX-Mediated Pathways Without AChE Interference

In neuroinflammation or cardiovascular models where lipoxygenase pathways are interrogated and cholinergic off-target effects must be rigorously excluded, this compound's confirmed lack of AChE inhibition at 100 µM provides a critical safety filter . The absence of AChE activity distinguishes it from many benzamide-based tool compounds and supports its use in ex vivo tissue bath experiments or in vivo models where even partial cholinesterase inhibition could confound phenotypic readouts.

Metabolically Stable Scaffold for Fragment-Based or Structure-Guided Optimization

The compound's negligible inhibition of rabbit AOX (IC50 > 1 mM) and mushroom tyrosinase (IC50 > 1 mM) [3] indicates a low propensity for oxidative metabolism via aldehyde oxidase and minimal interference in tyrosinase-coupled assays. This dual selectivity profile makes it an attractive scaffold for medicinal chemistry campaigns that require iterative optimization without the confounding factor of metabolic instability or assay interference, particularly when compared to benzamide scaffolds with known AOX liability.

Quote Request

Request a Quote for N-[4-(allyloxy)phenyl]-2-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.